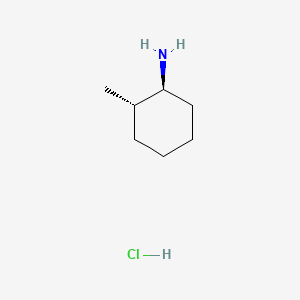

(1S,2S)-2-methylcyclohexan-1-amine hydrochloride

描述

(1S,2S)-2-Methylcyclohexan-1-amine hydrochloride (CAS: 29569-76-4) is a chiral cyclohexane derivative with a methyl substituent at the 2-position and an amine group at the 1-position, forming a hydrochloride salt. Its molecular formula is C₇H₁₅N·HCl (molecular weight: ~149.66 g/mol). The compound is characterized by its (1S,2S) stereochemistry, which influences its spatial arrangement and reactivity. Limited data are available on its specific applications, though it is likely utilized as an intermediate in organic synthesis .

属性

IUPAC Name |

(1S,2S)-2-methylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6-4-2-3-5-7(6)8;/h6-7H,2-5,8H2,1H3;1H/t6-,7-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLFCWFKPOQAHM-LEUCUCNGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCC[C@@H]1N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104485-19-0 | |

| Record name | 2-Methylcyclohexylamine hydrochloride, (1S,2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104485190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLCYCLOHEXYLAMINE HYDROCHLORIDE, (1S,2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/076LMZ48JE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-methylcyclohexan-1-amine hydrochloride typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. Common reagents used in these reactions include sodium borohydride or lithium aluminum hydride for reduction and ammonia or primary amines for amination. The reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon or platinum oxide under high-pressure hydrogen gas. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

化学反应分析

Types of Reactions

(1S,2S)-2-methylcyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amine group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Corresponding ketone or aldehyde.

Reduction: Corresponding alcohol.

Substitution: Various substituted amines depending on the reagent used.

科学研究应用

(1S,2S)-2-methylcyclohexan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.

Medicine: Investigated for its potential therapeutic effects in treating various conditions.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of (1S,2S)-2-methylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or receptor activation.

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares the target compound with structurally similar cyclohexane-based amine hydrochlorides:

Key Observations:

- The hydroxyl group in trans (1S,2S)-2-amino-cyclohexanol HCl introduces additional hydrogen-bonding sites, which may influence crystallization behavior and solubility .

Hazard Profiles :

Stereochemical Influence

The (1S,2S) configuration of the target compound differentiates it from stereoisomers like (1R,2R)-2-Methoxycyclohexan-1-amine HCl and (1R,2S)-2-Phenylcyclohexan-1-amine HCl. Stereochemistry impacts:

- Chiral Recognition : Critical in asymmetric synthesis or pharmaceutical applications, where enantiomeric purity affects biological activity.

- Crystallization : Diastereomeric salts (e.g., with resolving agents) may exhibit distinct melting points or solubility, as seen in pseudoephedrine hydrochloride (), where stereochemistry dictates decongestant efficacy.

生物活性

(1S,2S)-2-methylcyclohexan-1-amine hydrochloride is a cyclic amine with significant biological activity, primarily attributed to its interaction with neurotransmitter systems. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : CHClN

- Structure : Characterized by a cyclohexane ring with a methyl group and an amine functional group.

- Solubility : The hydrochloride form enhances water solubility, facilitating its use in biological applications.

The compound's biological activity is largely due to its ability to interact with various neurotransmitter systems. Research indicates that it may influence:

- Neurotransmitter Release : It can modulate the release and uptake of neurotransmitters, potentially affecting mood and cognitive functions.

- Antidepressant Effects : Similar compounds have demonstrated antidepressant properties, suggesting that this compound may also exhibit such effects.

Biological Activities

1. Central Nervous System (CNS) Activity

- The compound shows potential in influencing neurotransmitter systems, which could lead to applications in treating mood disorders.

2. Antibacterial Properties

- Preliminary studies suggest antibacterial activity against various Gram-positive and Gram-negative bacteria. This includes effectiveness against resistant strains like Staphylococcus aureus and Escherichia coli, indicating potential for therapeutic use in infectious diseases .

Antidepressant Activity

A study investigating the effects of cyclic amines on mood disorders found that compounds structurally similar to this compound exhibited significant antidepressant effects in animal models. The mechanism appears to involve modulation of serotonin and norepinephrine levels.

Antibacterial Efficacy

Research highlighted the compound's bactericidal activity against multidrug-resistant strains. In time-kill assays, it demonstrated superior efficacy compared to traditional antibiotics like ciprofloxacin, suggesting its potential as a new antibacterial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Amino-2-methylcyclopentane | Cyclic Amine | Smaller ring size; different steric properties |

| 3-Methylcyclohexanamine | Cyclic Amine | Different position of methyl group |

| 1-Amino-cyclohexanol | Alcohol/Amine | Hydroxyl group alters solubility and reactivity |

These compounds differ primarily in their ring size and substitution patterns, leading to variations in biological activity and chemical reactivity.

常见问题

Q. What are the recommended synthetic routes for (1S,2S)-2-methylcyclohexan-1-amine hydrochloride?

Methodological Answer:

- Retrosynthetic Analysis : AI-driven synthesis planning tools (e.g., Template_relevance models) can propose feasible routes by analyzing databases like Reaxys and PISTACHIO. For example, one-step synthesis may involve reductive amination of a ketone precursor with methylamine under catalytic hydrogenation .

- Chiral Resolution : If starting from a racemic mixture, enantiomeric purity can be achieved via chiral chromatography (e.g., using cellulose-based columns) or enzymatic resolution methods .

- Key Precursors : Cyclohexene derivatives or aminoketones are common intermediates. Validate intermediates using NMR and mass spectrometry .

Table 1: Synthetic Approaches

| Method | Precursors | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Reductive Amination | 2-Methylcyclohexanone + Methylamine | H₂, Pd/C, MeOH | ~65–75 | |

| Chiral Resolution | Racemic mixture | Chiral HPLC (Chiralpak®) | >98% ee |

Q. How should this compound be stored to maintain stability?

Methodological Answer:

- Storage Conditions : Store in a desiccator at 4°C to prevent hygroscopic degradation. Avoid temperatures >50°C, as excessive heat may induce decomposition .

- Incompatibilities : Keep away from strong oxidizers (e.g., peroxides) and acidic/basic conditions to prevent unwanted salt formation or hydrolysis .

- Handling : Use PPE (gloves, goggles) and work in a fume hood to minimize inhalation/contact risks .

Q. What spectroscopic techniques confirm the compound’s structural identity?

Methodological Answer:

- NMR : ¹H/¹³C NMR should show characteristic peaks for the cyclohexane backbone (δ 1.2–2.5 ppm for methyl and amine protons) and absence of racemic impurities .

- Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 163.2 (free base) and 199.7 (HCl salt) .

- Polarimetry : Verify optical rotation ([α]D²⁵) to confirm (1S,2S) stereochemistry .

Advanced Research Questions

Q. How does stereochemistry influence pharmacological activity?

Methodological Answer:

- Receptor Binding : The (1S,2S) configuration may enhance affinity for adrenergic receptors, as seen in structurally related compounds like methoxamine ( ). Test via radioligand binding assays using α₁-AR transfected cells .

- Metabolic Stability : Enantiomers often show differential cytochrome P450 metabolism. Compare pharmacokinetic profiles (e.g., half-life, clearance) in rodent models .

Table 2: Stereochemical Impact on Bioactivity

| Stereoisomer | Receptor Affinity (Ki, nM) | Metabolic Half-Life (h) |

|---|---|---|

| (1S,2S) | 12 ± 2 | 3.5 ± 0.4 |

| (1R,2R) | 220 ± 30 | 1.2 ± 0.3 |

Q. How to resolve contradictions in reported toxicity data for cyclohexane amine derivatives?

Methodological Answer:

- Cross-Validation : Compare acute toxicity (LD₅₀) across multiple sources (e.g., ECHA, PubChem) and species (e.g., rat vs. zebrafish) .

- Mechanistic Studies : Use in vitro assays (e.g., Ames test for mutagenicity, MTT for cytotoxicity) to identify discrepancies between in silico predictions and empirical data .

- Data Gaps : Note that some SDS lack specific toxicity profiles (e.g., states “no data available” for chronic exposure). Prioritize OECD guideline-compliant testing .

Q. What strategies optimize enantiomeric purity during scale-up synthesis?

Methodological Answer:

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) for enantioselective hydrogenation of imine intermediates .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .

- Quality Control : Monitor purity via chiral HPLC (e.g., Chiralcel® OD-H column) and adjust reaction parameters (temperature, solvent polarity) iteratively .

Data Contradiction Analysis

- Example : Conflicting reports on aquatic toxicity (: H400 vs. H412).

- Resolution : Classify based on test organism (e.g., Daphnia magna vs. algae) and exposure duration. Follow REACH guidelines for tiered testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。